molecular formula C7H6IN3O B2640361 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2091711-35-0

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2640361
CAS No.: 2091711-35-0
M. Wt: 275.049
InChI Key: ZKMKFHJVSAOXFL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves the iodination of 2-methoxypyrazolo[1,5-a]pyrimidine. One common method includes the reaction of 2-methoxypyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents used in the process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-methoxypyrazolo[1,5-a]pyrimidine .

Scientific Research Applications

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is not well-documented. compounds in this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKFHJVSAOXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CC=NC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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